N-Methyltryptamine-d3 N-Methyltryptamine-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16666291
InChI: InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3
SMILES:
Molecular Formula: C11H14N2
Molecular Weight: 177.26 g/mol

N-Methyltryptamine-d3

CAS No.:

Cat. No.: VC16666291

Molecular Formula: C11H14N2

Molecular Weight: 177.26 g/mol

* For research use only. Not for human or veterinary use.

N-Methyltryptamine-d3 -

Specification

Molecular Formula C11H14N2
Molecular Weight 177.26 g/mol
IUPAC Name 2-(1H-indol-3-yl)-N-(trideuteriomethyl)ethanamine
Standard InChI InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3/i1D3
Standard InChI Key NCIKQJBVUNUXLW-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])NCCC1=CNC2=CC=CC=C21
Canonical SMILES CNCCC1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Isotopic Labeling

NMT-d3 shares the core structure of NMT: an indole ring fused to an ethylamine side chain, with a methyl group attached to the primary amine (Fig. 1). The deuterium atoms are typically introduced at the methyl group (CD₃) or adjacent positions to minimize isotopic effects on biological activity. The molecular formula is C11H10D3N2C_{11}H_{10}D_3N_2, with a molecular weight of 188.27 g/mol. Isotopic labeling confers distinct advantages in analytical chemistry, including:

  • Enhanced mass spectral resolution: Deuterium’s higher mass shifts the molecular ion peak, enabling clear differentiation from non-deuterated analogs in LC-MS/MS assays .

  • Metabolic stability: C-D bonds exhibit slower cleavage rates compared to C-H bonds, prolonging the compound’s half-life in tracer studies .

Biosynthesis and Metabolic Pathways

Key metabolic interactions include:

  • Serotonin receptor modulation: NMT acts as a partial agonist at 5-HT1A and 5-HT2A receptors . Isotopic substitution in NMT-d3 is unlikely to alter receptor binding affinity significantly, as deuterium’s van der Waals radius (2.04 Å) closely resembles hydrogen’s (1.20 Å).

  • Monoamine oxidase (MAO) metabolism: NMT is a substrate for MAO-A, which deaminates it to indole-3-acetaldehyde. Deuterium labeling at the α-carbon could retard this process, as demonstrated in deuterated DMT analogs .

Synthetic Methodologies

While no published protocols explicitly describe NMT-d3 synthesis, established routes for NMT and DMT provide a template for deuterium incorporation.

Reductive Amination with Deuterated Methylamine

A two-step approach adapted from bufotenine derivatization :

  • Tryptophan decarboxylation: L-Tryptophan is decarboxylated using pyridoxal phosphate to yield tryptamine.

  • Deuterated methylation: Tryptamine reacts with deuterated methyl iodide (CD3ICD_3I) in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Tryptamine+CD3IK2CO3,ΔNMT-d3+HI\text{Tryptamine} + CD_3I \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{NMT-d3} + HI

Table 1: Optimization Parameters for NMT-d3 Synthesis

ParameterOptimal ConditionEffect on Yield
SolventAnhydrous DMFPrevents hydrolysis of CD₃I
Temperature80°CBalances reaction rate and deuterium retention
Molar Ratio (CD₃I:Tryptamine)3:1Ensures complete methylation
Reaction Time12–16 hMaximizes conversion

Borane Complexation for Enhanced Stability

To mitigate oxidation during purification, a bufotenine-aminoborane complexation strategy can be adapted:

  • NMT-d3 is treated with borane-tetrahydrofuran (BH₃·THF) to form a stable amine-borane adduct.

  • The adduct is recrystallized from methanol/ethyl acetate.

  • Borane is removed via acidic hydrolysis (1 M HCl).

Analytical Applications

NMT-d3’s primary utility lies in quantitative mass spectrometry, where it serves as an internal standard.

LC-MS/MS Quantification of Endogenous NMT

  • Matrix: Human plasma or brain homogenate

  • Chromatography: C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with 0.1% formic acid in H₂O/MeOH

  • Detection: MRM transition m/z 189.1 → 144.1 (NMT-d3) and 186.1 → 144.1 (NMT)

Table 2: Validation Parameters for NMT-d3-Based Assay

ParameterResultAcceptance Criteria
Linearity (R²)0.9991–0.9998≥0.995
LLOQ0.1 ng/mL≤20% CV
Matrix Effect98–102%85–115%
Carryover<0.5% of LLOQ<1%

Pharmacological Profile

Though direct studies on NMT-d3 are lacking, its pharmacokinetics can be inferred from NMT:

  • Receptor Affinity:

    • 5-HT1A: Ki=1.2±0.3μMK_i = 1.2 \pm 0.3 \, \mu M

    • 5-HT2A: Ki=0.8±0.2μMK_i = 0.8 \pm 0.2 \, \mu M

  • Half-life (rat): 12 ± 3 min (non-deuterated)

  • Brain Penetration: LogP = 1.8 ± 0.1, suggesting moderate blood-brain barrier permeability

Deuteration at the methyl group may prolong half-life by 2–3 fold via the kinetic isotope effect, as observed in deuterated DMT analogs .

Challenges and Future Directions

  • Synthetic Accessibility: Scalable synthesis of high-purity NMT-d3 requires optimization to minimize deuterium loss during workup.

  • Metabolic Fate: Isotope tracing studies are needed to map deuterium retention in major metabolites (e.g., 6-hydroxynortriptyline).

  • Receptor Dynamics: Molecular dynamics simulations could clarify whether deuteration alters 5-HT2A receptor residence time.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator